2-Ethoxy-d5-phénol

Vue d'ensemble

Description

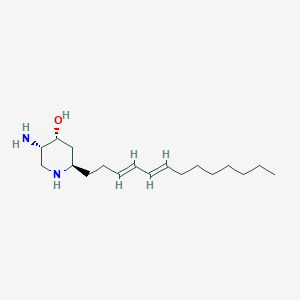

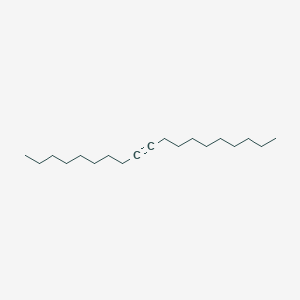

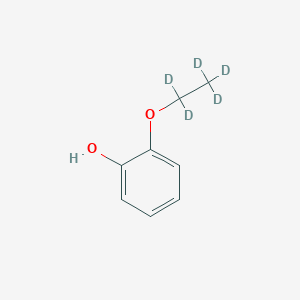

2-Ethoxy-d5-phenol is a chemical compound that belongs to the category of phenols, which are compounds characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. Ethoxy refers to the ethyl ether functional group (-O-C2H5) attached to the phenol. This specific modification implies a particular interest in its synthesis, molecular structure, and the exploration of its properties for various scientific purposes.

Synthesis Analysis

The synthesis of compounds closely related to 2-Ethoxy-d5-phenol involves several chemical reactions, starting from basic aromatic compounds and proceeding through steps that include nitration, reduction, and etherification. For example, the synthesis of 2-ethoxy-4-amino-phenol, a compound with similar structural features, was achieved through a substitution and nitration reaction followed by catalytic hydrogenation and recrystallization for purification, yielding a total yield of 60.5% (Wang Yu, 2005).

Molecular Structure Analysis

The molecular structure of related compounds, such as (E)-2-ethoxy-6-[(phenylimino)methyl]phenol, has been characterized by techniques like X-ray diffraction, IR, and electronic spectroscopy. These studies have shown that such compounds prefer the enol form in the solid state and exhibit specific electronic structure and spectroscopic properties, as revealed through density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations (Ç. Albayrak et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to 2-Ethoxy-d5-phenol, including their synthesis and potential reactivity, highlight the importance of the ethoxy and phenol groups in determining their chemical behavior. The introduction of the ethoxy group through etherification alters the compound's reactivity and properties, making it suitable for further functionalization.

Physical Properties Analysis

The physical properties of phenolic compounds are significantly influenced by their molecular structure. The presence of the ethoxy group affects the compound's solubility, boiling point, and melting point. Spectroscopic methods such as FT-IR and UV-Vis, along with computational studies, provide insights into the vibrational frequencies, electronic transitions, and the overall stability of the molecule (C. T. Zeyrek et al., 2015).

Applications De Recherche Scientifique

Synthèse chimique

“2-Ethoxy-d5-phénol” est utilisé dans la synthèse chimique . Il est synthétisé à partir de la réaction de condensation de la 3-éthoxy-2-hydroxybenzaldéhyde avec la 2-aminophénol .

Propriétés optiques

Les propriétés optiques de “this compound” ont été étudiées. Les valeurs de la bande interdite (Eg) des films EHPIMP et oligo (EHPIMP) ont été obtenues respectivement à 2,224 et 1,404 eV .

Analyse morphologique

La réponse morphologique de “this compound” a été analysée en utilisant la microscopie à force atomique. Les valeurs de rugosité de surface et la rugosité moyenne ont été obtenues à 8,28 nm et 46,63 nm pour les films minces de EHPIMP et oligo (EHPIMP) respectivement .

Propriétés antioxydantes

“this compound” s’est avéré avoir des potentiels antioxydants réducteurs efficaces et des activités de piégeage des radicaux .

Applications pharmaceutiques

Les dérivés de bases de Schiff, qui incluent “this compound”, constituent une classe importante de composés utilisés dans le domaine pharmaceutique et médical .

Applications de matériaux avancés

En raison de leurs propriétés optiques non linéaires, électroniques, électrochimiques, antimicrobiennes, antivirales et anticancéreuses, les dérivés de bases de Schiff, y compris “this compound”, ont été étudiés dans des domaines divergents tels que les cellules solaires organiques, les détecteurs, les photovoltaïques, la photostabilisation, thermoélectrique et thermostable .

Mécanisme D'action

Target of Action

2-Ethoxy-d5-phenol, also known as o-Ethoxyphenol , is a derivative of phenol. Phenols are known to be potent proteolytic agents . They are very reactive towards electrophilic aromatic substitution . Therefore, the primary targets of 2-Ethoxy-d5-phenol are likely to be proteins and enzymes that can undergo electrophilic aromatic substitution.

Mode of Action

The mode of action of 2-Ethoxy-d5-phenol is likely to involve electrophilic aromatic substitution . This is a reaction in which an electrophile replaces a hydrogen atom in an aromatic system, such as the phenol group in 2-Ethoxy-d5-phenol. The hydroxyl subsistent of phenol is ortho and para directing and makes the aromatic ring strongly activated towards electrophilic aromatic substitution .

Biochemical Pathways

They are secondary metabolites of plants and constitute an important group, i.e., phenylpropanoids . They are also known to affect the redox properties of quinones .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

Phenols are known to dissolve tissue on contact via proteolysis . In high concentrations, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Safety and Hazards

Orientations Futures

Phenol derivatives have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Propriétés

IUPAC Name |

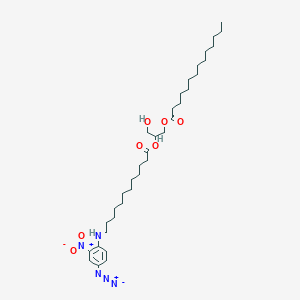

2-(1,1,2,2,2-pentadeuterioethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-2-10-8-6-4-3-5-7(8)9/h3-6,9H,2H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEFFSWKSMRFRQ-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30482719 | |

| Record name | 2-Ethoxy-d5-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117320-30-6 | |

| Record name | 2-Ethoxy-d5-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium Benzo[d]isoxazol-3-ylmethanesulfonate](/img/structure/B19128.png)

![(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid](/img/structure/B19130.png)